molecular formula C7H5ClF3N B1283132 3-Chloro-2-(trifluoromethyl)aniline CAS No. 432-21-3

3-Chloro-2-(trifluoromethyl)aniline

Cat. No.: B1283132
CAS No.: 432-21-3
M. Wt: 195.57 g/mol
InChI Key: JYMNOYHOSWKVJU-UHFFFAOYSA-N
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Description

3-Chloro-2-(trifluoromethyl)aniline: is an aromatic amine with the molecular formula C7H5ClF3N It is characterized by the presence of a chloro group at the third position and a trifluoromethyl group at the second position on the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 3-Chloro-2-(trifluoromethyl)aniline involves the nitration of 3-chloro-2-nitrotoluene followed by reduction to the corresponding amine. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using iron powder and hydrochloric acid .

Industrial Production Methods:

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods such as the Suzuki-Miyaura coupling reaction. This method employs a palladium catalyst to couple a boronic acid derivative with an aryl halide under mild conditions . The reaction conditions are typically optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

3-Chloro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Coupling: Palladium catalyst with boronic acid derivatives under mild conditions.

Major Products Formed:

    Nitration: 3-Chloro-2-nitroaniline.

    Reduction: this compound.

    Coupling: Biaryl compounds with various functional groups.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(trifluoromethyl)aniline depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways involved in inflammation or cancer progression. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMNOYHOSWKVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548365
Record name 3-Chloro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432-21-3
Record name 3-Chloro-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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